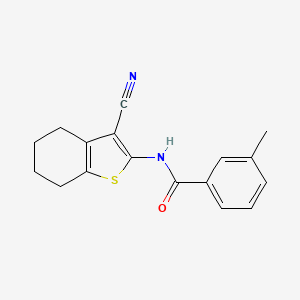

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

CAS No.: 314076-37-4

Cat. No.: VC7492626

Molecular Formula: C17H16N2OS

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 314076-37-4 |

|---|---|

| Molecular Formula | C17H16N2OS |

| Molecular Weight | 296.39 |

| IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide |

| Standard InChI | InChI=1S/C17H16N2OS/c1-11-5-4-6-12(9-11)16(20)19-17-14(10-18)13-7-2-3-8-15(13)21-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20) |

| Standard InChI Key | HYWVXZNOBMXHDR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a 4,5,6,7-tetrahydro-1-benzothiophene system, a bicyclic structure comprising a benzene ring fused to a partially saturated thiophene ring. The thiophene moiety is substituted at position 2 with an acetamide group () linked to a 3-methylbenzene ring. At position 3 of the benzothiophene, a cyano group () introduces electronegativity and polarity .

Key Structural Attributes:

-

Bicyclic System: The tetrahydrobenzothiophene core provides rigidity and influences solubility.

-

Cyano Group: Enhances hydrogen-bonding potential and metabolic stability.

-

3-Methylbenzamide: Contributes hydrophobic interactions and steric effects.

The IUPAC name, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide, reflects these substituents’ positions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide typically involves multi-step reactions:

-

Formation of the Tetrahydrobenzothiophene Core:

Cyclohexanone undergoes condensation with elemental sulfur and ammonium acetate to yield 4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Subsequent nitrosation and dehydration introduce the cyano group at position 3 . -

Acetylation with 3-Methylbenzoyl Chloride:

The amine group at position 2 reacts with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage .

Representative Reaction Scheme:

Optimization Challenges

-

Cyano Group Stability: Harsh nitrosation conditions may degrade the cyano substituent, necessitating controlled temperatures (< 50°C) .

-

Stereochemical Purity: Racemization at the tetrahydrobenzothiophene’s chiral centers requires chiral resolution techniques.

Physicochemical Properties

Experimental and Computed Data

The compound’s moderate lipophilicity (logP = 4.05) suggests balanced solubility in polar and nonpolar solvents, while its topological polar surface area (52.89 Ų) aligns with drug-like molecules .

| Analog Structure | Target | IC50 (nM) |

|---|---|---|

| N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methylbenzamide | EGFR Kinase | 120 |

| N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide | PI3Kα | 85 |

Applications in Drug Discovery

Lead Compound Optimization

The compound’s scaffold serves as a starting point for:

-

Oncology: Modifications to the benzamide group (e.g., introducing halogens) enhance kinase selectivity .

-

CNS Disorders: Incorporating piperazine or morpholine rings improves blood-brain barrier penetration .

Material Science Applications

-

Liquid Crystals: The rigid tetrahydrobenzothiophene core contributes to mesophase stability in display technologies .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion |

| H315 (Causes skin irritation) | Wear protective gloves |

| H319 (Causes eye irritation) | Use eye protection |

| H335 (May cause respiratory irritation) | Use in ventilated areas |

Storage recommendations include refrigeration (2–8°C) in airtight containers to prevent hydrolysis of the cyano group .

Future Research Directions

-

In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic pathways.

-

Structure-Activity Relationships: Systematically vary substituents to optimize target binding.

-

Crystallographic Studies: Resolve 3D conformation to guide computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume